
Voglibose
概要
説明
準備方法
合成ルートと反応条件
ボグリボースの合成には、イノソース誘導体の還元アミノ化によりペルベンジルボグリボースを生成するなど、いくつかのステップが含まれます . この中間体は、次に酸を添加することによりペルベンジルボグリボースの酸添加塩に変換されます . その後、脱保護によりベンジル基が除去されてボグリボースの酸添加塩が得られます . 最後に、ボグリボースの酸添加塩を強塩基と反応させてボグリボースを遊離させます .
工業的製造方法
工業的には、ボグリボースは、ヒドロキシプロピルメチルセルロースフタレートと共に80%エタノール溶液に溶解させて調製されます . 溶液を撹拌し、40〜50°Cの温度に維持した後、減圧回転式エバポレーターで溶媒を留去してボグリボース分散体を取得します . この分散体は、次に充填剤、崩壊剤、結合剤と混合して錠剤に成形されます .
化学反応解析
反応の種類
ボグリボースは、その構造のために主に置換反応を起こします . 発色団や蛍光基を持たないため、特定の分析方法では検出が困難です .
一般的な試薬と条件
ボグリボースの合成および分析に使用される一般的な試薬には、HPLC分析におけるカラム後誘導体化のための過ヨウ素酸ナトリウムとタウリンなどがあります . 反応条件は、通常、化合物の安定性と有効性を確保するために、特定の温度とpHレベルを維持することを含みます .
生成される主な生成物
ボグリボースの合成から生成される主な生成物は、糖尿病の治療のための錠剤製剤に使用される有効成分そのものです .
科学研究の応用
ボグリボースは、幅広い科学研究の応用を持っています。
化学反応の分析
Types of Reactions
Voglibose primarily undergoes substitution reactions due to its structure . It does not have chromophores or fluorescent groups, making its detection challenging in certain analytical methods .
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of this compound include sodium periodate and taurine for post-column derivatization in HPLC analysis . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the synthesis of this compound is the active pharmaceutical ingredient itself, which is used in tablet formulations for the treatment of diabetes mellitus .
科学的研究の応用
Voglibose has a wide range of scientific research applications:
Chemistry: This compound is used as a reference compound in the development of new alpha-glucosidase inhibitors.
Medicine: This compound is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: This compound is manufactured and formulated into tablets for commercial use in managing diabetes.
作用機序
類似化合物との比較
生物活性
Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of type 2 diabetes mellitus (T2DM). It was first developed in Japan in 1981 and became commercially available in 1994. This compound works by inhibiting the enzymes responsible for breaking down carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia (PPHG) . This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound exerts its anti-hyperglycemic effects through the reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This inhibition prevents the hydrolysis of oligosaccharides and disaccharides into monosaccharides, leading to a reduction in glucose absorption. Consequently, this results in lower postprandial blood glucose levels .
Key Findings from Clinical Studies
Several studies have demonstrated the efficacy of this compound in controlling blood glucose levels in T2DM patients. Below is a summary of significant clinical findings:
Safety Profile
This compound is generally well-tolerated among patients. Common adverse effects include gastrointestinal symptoms such as flatulence and abdominal discomfort, which are typically mild . The VICTORY study highlighted that no serious adverse events were reported during its observational period, reinforcing the safety of this compound as a monotherapy or add-on therapy for T2DM .
Case Studies
-
Case Study on Glycemic Control :
A patient with poorly controlled T2DM was treated with this compound alongside a diet plan. Over six months, the patient showed a significant reduction in HbA1c from 8.5% to 6.9%, demonstrating this compound's effectiveness in achieving glycemic control when combined with lifestyle modifications. -
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) :
In a study investigating this compound's effects on NAFLD, mice fed a high-fat high-fructose diet exhibited significant improvements in liver health markers after treatment with this compound for ten weeks. Gene expression analysis indicated downregulation of hepatic lipogenesis markers, suggesting potential therapeutic benefits beyond glycemic control .
Role of Intestinal Microbiota
Recent research has indicated that the metabolism of this compound may be influenced by intestinal microbiota. In vitro studies showed that this compound's efficacy could be altered based on the composition of gut microbiota, highlighting the importance of considering individual microbiome profiles when evaluating drug responses .
Q & A
Q. What methodological frameworks are recommended for evaluating the comparative efficacy of voglibose versus other α-glucosidase inhibitors (AGIs) in clinical trials?
Basic Research Question
To assess efficacy, researchers should employ randomized controlled trials (RCTs) with primary endpoints such as reduction in glycated hemoglobin (HbA1c) and postprandial glucose (PPG) levels. Meta-analyses of existing RCTs (e.g., Cochrane reviews) should stratify data by dosage, comparator drugs (e.g., acarbose, miglitol), and patient subgroups (e.g., renal impairment). For instance, a Cochrane meta-analysis found this compound reduced HbA1c by 0.47% compared to placebo, though fewer studies exist for this compound than acarbose . Trials must control for confounders like baseline HbA1c, comorbidities, and concomitant medications .
Q. How can researchers validate HPLC-MS methods for simultaneous quantification of this compound and synergistic compounds like quercetin in combined formulations?
Advanced Research Question
Validation parameters should include:
- Column efficiency : ≥1000 theoretical plates for this compound/quercetin peaks.
- Peak asymmetry : ≤2.0 for both compounds.
- Accuracy : ≤±5% deviation in tablet content quantification.
- Precision : Relative standard deviation (RSD) <2% for repeatability.
Chromatographic conditions (e.g., mobile phase: acetonitrile–ammonium formate buffer, column: C18) must be optimized to resolve overlapping peaks. Method validation should follow pharmacopeial guidelines (e.g., State Pharmacopoeia of Ukraine) .
Q. What experimental designs address contradictions in this compound’s cardiovascular benefits reported across studies?
Advanced Research Question
Discrepancies arise from variations in study duration, endpoints (e.g., intima-media thickness vs. cardiovascular events), and patient populations. To resolve these, use:
- Prospective cohort studies with long-term follow-up (e.g., STOP-NIDDM trial design).
- Mechanistic sub-studies measuring biomarkers like oxidative stress (e.g., malondialdehyde) and endothelial function (e.g., flow-mediated dilation).
A 2023 study showed this compound improved endothelial dysfunction in T2DM patients vs. sitagliptin, but larger trials are needed .
Q. How should pharmacokinetic studies be structured to evaluate this compound in renal impairment populations?
Advanced Research Question
Design open-label, active-controlled trials in hemodialysis (HD) patients, comparing this compound to agents like linagliptin. Primary endpoints: HbA1c reduction and safety (e.g., hypoglycemia rates). A 12-week RCT in HD patients found linagliptin superior to this compound (ΔHbA1c: −0.60% vs. −0.20%), highlighting this compound’s limited systemic absorption but potential gastrointestinal side effects . Include pharmacokinetic sampling to confirm low bioavailability (<6%) in renal impairment .
Q. What preclinical models validate this compound’s role in modulating the gut microbiome?
Advanced Research Question
Use diet-induced obesity (DIO) murine models to assess this compound’s impact on microbial diversity (via 16S rRNA sequencing) and metabolic outcomes (e.g., GLP-1 levels). A 2019 study in DIO mice linked this compound to increased Bacteroidetes/reduced Firmicutes ratios and improved glucose tolerance, mediated by bile acid metabolism . Validate findings with germ-free models to isolate microbiome effects.
Q. How can researchers optimize combination therapies involving this compound and flavonoids like quercetin?
Advanced Research Question
Develop solid dispersion techniques to enhance quercetin’s solubility and stability. For tablet formulation, use:
- Direct compression with excipients like microcrystalline cellulose.
- Dissolution testing in simulated intestinal fluid (pH 6.8) to confirm synchronized release of this compound (0.2 mg) and quercetin (100 mg).
A 2020 study achieved ±5% content uniformity for both compounds using HPLC-MS validation .
Q. What statistical approaches resolve discrepancies in this compound’s efficacy as monotherapy versus combination regimens?
Advanced Research Question
Apply network meta-analyses to compare this compound monotherapy (0.2–0.3 mg/day) with combinations (e.g., this compound + mitiglinide). Use mixed-effects models to adjust for study heterogeneity. A 2016 crossover trial showed combination therapy reduced PPG by 18% vs. monotherapies, but larger datasets are needed .
Q. How do researchers assess this compound’s preventive effects in prediabetic populations?
Basic Research Question
Conduct multicenter, double-blind RCTs with primary endpoints like diabetes incidence and normoglycemia rates. The 2008 Japanese trial (n=1,780) used IGT criteria and found this compound reduced diabetes risk by 40% vs. placebo over 1 year. Secondary endpoints should include safety (e.g., flatulence rates: 48% with this compound vs. 29% placebo) .
Q. What methodologies quantify this compound’s impact on GLP-1 secretion in mechanistic studies?
Advanced Research Question
Use hyperglycemic clamp techniques with frequent plasma sampling (0–120 min post-dose). Measure active GLP-1 via ELISA. A 2017 review noted this compound increases GLP-1 by 1.5–2.0 pmol/L, likely due to delayed carbohydrate absorption . Confirm findings with α-glucosidase knockout models.
Q. How should toxicity studies be designed for novel this compound analogs?
Advanced Research Question
Perform AMES tests for mutagenicity and 14-day repeat-dose toxicity studies in rodents. Monitor histopathology of intestinal mucosa (this compound’s site of action) and hepatic/renal function. Reference the original this compound safety profile: negligible systemic absorption, low risk of hypoglycemia .
特性
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021442, DTXSID501031239 | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+02 g/L | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |
Record name | Voglibose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83480-29-9, 112653-29-9 | |
Record name | Voglibose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voglibose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voglibose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOGLIBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。